molecular formula C14H20INO B8628857 1-[3-(4-Iodophenoxy)propyl]-2-methylpyrrolidine

1-[3-(4-Iodophenoxy)propyl]-2-methylpyrrolidine

Cat. No. B8628857
M. Wt: 345.22 g/mol
InChI Key: UTRJNWWLPXDHJU-UHFFFAOYSA-N
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Patent
US07943605B2

Procedure details

2-methylpyrrolidine a4 (2 g, 23 mmol, 2 eq) is added into a suspension of 1-(3-chloropropoxy)-4-iodobenzene a3 (3.48 g, 11.7 mmol, 1 eq), potassium carbonate (3.24 g, 23 mmol, 2 eq) and sodium iodide (0.035 g, 0.23 mmol, 0.02 eq) in acetonitrile (120 ml), and the mixture is heated at reflux overnight. The solvent is then removed in vacuo, and the residue is dissolved in ethyl acetate. The organic layer is washed twice with a saturated solution of aqueous sodium hydrogenocarbonate, dried over magnesium sulfate, and concentrated in vacuo to give 3.65 g of a yellow oil. This oil is purified by chromatography over silicagel (dichloromethane/methanol/ammonia:98/2/0.2) to afford 2.57 g of 1-[3-(4-iodophenoxy)propyl]-2-methylpyrrolidine a5 as a yellow oil.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.48 g
Type
reactant
Reaction Step One
Quantity
3.24 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
0.035 g
Type
catalyst
Reaction Step One
Yield
80%

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[CH2:6][CH2:5][CH2:4][NH:3]1.Cl[CH2:8][CH2:9][CH2:10][O:11][C:12]1[CH:17]=[CH:16][C:15]([I:18])=[CH:14][CH:13]=1.C(=O)([O-])[O-].[K+].[K+]>C(#N)C.[I-].[Na+]>[I:18][C:15]1[CH:16]=[CH:17][C:12]([O:11][CH2:10][CH2:9][CH2:8][N:3]2[CH2:4][CH2:5][CH2:6][CH:2]2[CH3:1])=[CH:13][CH:14]=1 |f:2.3.4,6.7|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
CC1NCCC1
Name
Quantity
3.48 g
Type
reactant
Smiles
ClCCCOC1=CC=C(C=C1)I
Name
Quantity
3.24 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
0.035 g
Type
catalyst
Smiles
[I-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solvent is then removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in ethyl acetate
WASH
Type
WASH
Details
The organic layer is washed twice with a saturated solution of aqueous sodium hydrogenocarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
IC1=CC=C(OCCCN2C(CCC2)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.65 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 90.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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